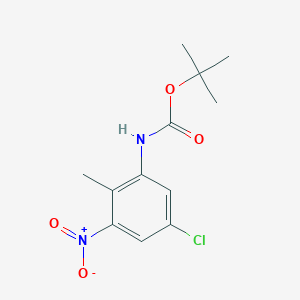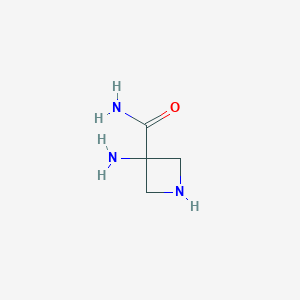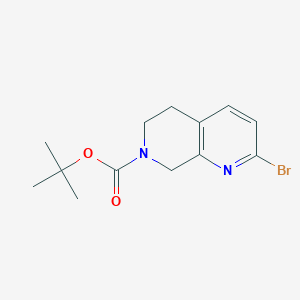
tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate
概要
説明
tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate is an organic compound with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chloro substituent, a methyl group, and a nitro group on a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methyl-3-nitroaniline with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent. This method provides high yields at low temperatures and involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form the isocyanate derivative. The isocyanate is then trapped by an alcohol or amine to form the carbamate .
化学反応の分析
Types of Reactions
tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted carbamates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
科学的研究の応用
tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate involves its interaction with biological molecules through covalent bonding. The carbamate group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the chloro, methyl, and nitro substituents.
5-chloro-2-methyl-3-nitroaniline: A precursor in the synthesis of tert-butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate.
tert-Butyl (4-chloro-2-methylphenyl)carbamate: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity.
特性
IUPAC Name |
tert-butyl N-(5-chloro-2-methyl-3-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-7-9(14-11(16)19-12(2,3)4)5-8(13)6-10(7)15(17)18/h5-6H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXODUWTCHENDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141963 | |
| Record name | Carbamic acid, N-(5-chloro-2-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392273-30-1 | |
| Record name | Carbamic acid, N-(5-chloro-2-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392273-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(5-chloro-2-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3321824.png)





![Octahydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B3321877.png)

